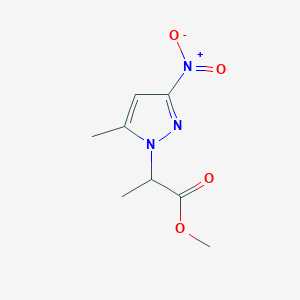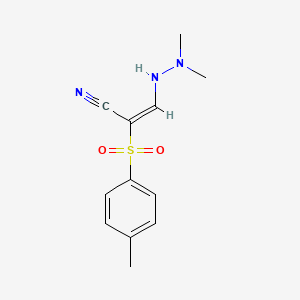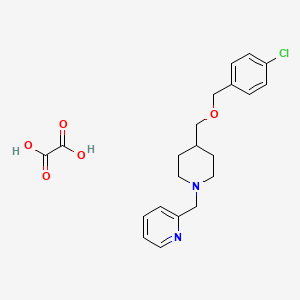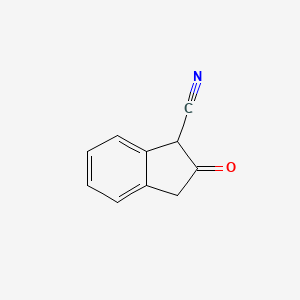
methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives, which have shown potential as anti-inflammatory, analgesic, and antipyretic agents. The unique chemical structure of this compound has made it an attractive target for synthesis and further investigation.
Wirkmechanismus
The exact mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain. Additionally, this compound has been shown to reduce fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in vitro and in vivo, making it a promising target for further investigation. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate. One area of investigation could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to determine the safety and toxicity profile of this compound. Finally, the potential of this compound as a therapeutic agent for inflammatory and pain-related disorders should be further investigated.
Synthesemethoden
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl nitroacetate in the presence of a base to yield 3-methyl-5-nitro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of acetic acid. The final step involves the esterification of the resulting amino compound with methyl-2-bromo-propionate in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been investigated for its potential as an antipyretic agent.
Eigenschaften
IUPAC Name |
methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXPZYWJZCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419572.png)
![2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B2419573.png)



![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)

![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)

